molecular formula C19H31N5O B2425827 1-(Azepan-1-yl)-2-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one CAS No. 2415510-16-4

1-(Azepan-1-yl)-2-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one

Cat. No.: B2425827
CAS No.: 2415510-16-4
M. Wt: 345.491
InChI Key: LEXALYYCROMELJ-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound that features a unique combination of azepane, piperidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the azepane ring, followed by the introduction of the piperidine and pyrimidine groups. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Azepan-1-yl)-2-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azepan-1-yl)-2-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O/c1-16-13-18(21-15-20-16)22(2)17-7-11-23(12-8-17)14-19(25)24-9-5-3-4-6-10-24/h13,15,17H,3-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXALYYCROMELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CCN(CC2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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